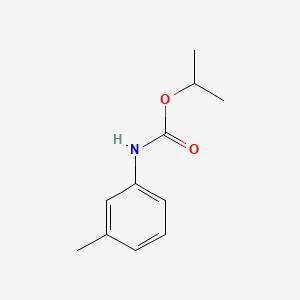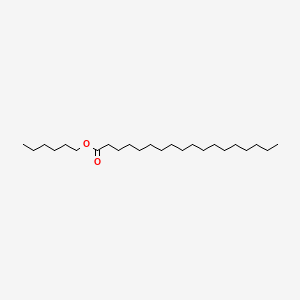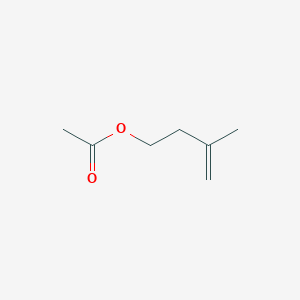
2-Oxo-N-phenylcyclohexanecarboxamide
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Oxo-N-phenylcyclohexanecarboxamide, such as its density, melting point, and boiling point, are not specified in the available sources . For comprehensive property data, it’s recommended to refer to material safety data sheets (MSDS) or other specialized chemical databases .Aplicaciones Científicas De Investigación
Anticancer and α-Glucosidase Inhibitory Activities
A significant application of derivatives of 2-Oxo-N-phenylcyclohexanecarboxamide includes their use in anticancer activities. The synthesis of related compounds, specifically 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamides, has been shown to exhibit variable anticancer activities. Certain derivatives demonstrated higher potency against specific cancer cell lines like colorectal and liver cancer cells compared to traditional drugs like cisplatin. Additionally, these compounds have been identified for their α-glucosidase inhibitory activity, which has implications in diabetes management (Al-Majid et al., 2019).
Synthesis and Pharmacological Activity
Research has been conducted on the synthesis and pharmacological activity of various 2-oxo (2H) 1-benzopyran-3-carboxamide derivatives. This line of study is important for understanding the broader implications of such compounds in medicinal chemistry and their potential applications in drug development (Bonsignore et al., 1993).
Novel Synthesis Methods
There have been advancements in the synthesis methods of related 2-oxo acids, such as 2-oxo-4-phenyl-3-butynoic acid. These methods are crucial for creating more efficient and scalable production processes for compounds that serve as inhibitors in biochemical pathways, like in the case of pyruvate decarboxylase inhibition (Chiu & Jordan, 1994).
Safety and Hazards
The safety and hazards associated with 2-Oxo-N-phenylcyclohexanecarboxamide are not specified in the available sources. For safety information, it’s recommended to refer to the compound’s material safety data sheet (MSDS), which typically includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .
Propiedades
IUPAC Name |
2-oxo-N-phenylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYPYRDPROZQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340388 | |
| Record name | 2-Oxo-N-phenylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-N-phenylcyclohexanecarboxamide | |
CAS RN |
51089-06-6 | |
| Record name | 2-Oxo-N-phenylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl-](/img/structure/B1618662.png)
![Octadecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1618664.png)


